molecular formula C17H18N2 B1451615 ([2,5-Dimethyl-1-(1-naphthyl)-1H-pyrrol-3-YL]methyl)amine CAS No. 1177353-07-9

([2,5-Dimethyl-1-(1-naphthyl)-1H-pyrrol-3-YL]methyl)amine

Cat. No.: B1451615
CAS No.: 1177353-07-9
M. Wt: 250.34 g/mol
InChI Key: CVXCMKOOHWYMMB-UHFFFAOYSA-N
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Description

The compound “([2,5-Dimethyl-1-(1-naphthyl)-1H-pyrrol-3-YL]methyl)amine” is a complex organic molecule. It is a derivative of N,N-Dimethyl-1-naphthylamine , which is an aromatic amine derived from 1-naphthylamine by replacing the hydrogen atoms on the amino group with methyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a pyrrole ring, which is a five-membered aromatic ring with alternating double bonds and a nitrogen atom. This would be substituted at the 2 and 5 positions with methyl groups, and at the 3 position with a naphthylmethylamine group .

Scientific Research Applications

Environmental and Analytical Applications

  • Toxicity Assessment : Studies on compounds like 2-naphthylamine, which shares structural similarities with the chemical , have focused on their use in laboratories as model carcinogens and their detection in industrial environments, such as coke ovens. The research emphasizes the need for health risk assessments due to their potential toxic effects, particularly in occupational settings where exposure can affect the respiratory tract, mucous membranes, and skin (Czubacka & Czerczak, 2020).

  • Analytical Methods for Detection : There's a significant focus on developing sensitive and selective analytical methods for detecting hazardous chemicals in environmental samples. For instance, electrochemical sensors have been devised for the improved detection of paraquat in food samples, demonstrating the potential for similar analytical approaches to detect and quantify related compounds (Laghrib et al., 2020).

Toxicological Research

  • Mechanisms of Toxicity : Research on paraquat poisoning has provided insights into the mechanisms of lung toxicity, which could inform studies on related compounds. Understanding the toxicodynamics, including the involvement of the polyamine transport system and oxidative stress generation, could be relevant for assessing the health risks of related chemicals (Dinis-Oliveira et al., 2008).

Potential Neurological Implications

  • Sigma-1 Receptor Mediated Effects : While not directly related to the compound , research on N,N-dimethyltryptamine (DMT), a serotonergic hallucinogen, has found it to be an endogenous ligand of the sigma-1 receptor. This discovery opens up potential research avenues into the physiological roles of related compounds, particularly their effects beyond the central nervous system and possible protective mechanisms at the cellular level (Frecska et al., 2013).

Properties

IUPAC Name

(2,5-dimethyl-1-naphthalen-1-ylpyrrol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2/c1-12-10-15(11-18)13(2)19(12)17-9-5-7-14-6-3-4-8-16(14)17/h3-10H,11,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXCMKOOHWYMMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC3=CC=CC=C32)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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